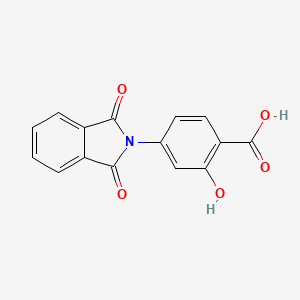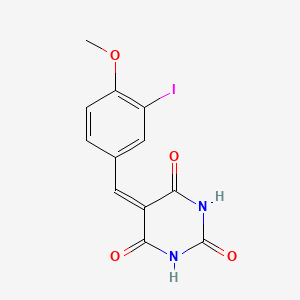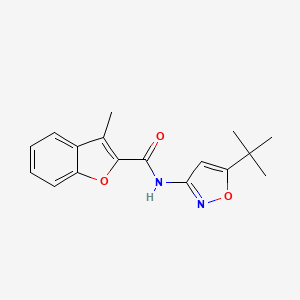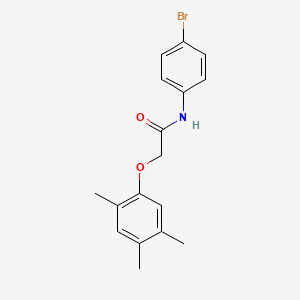![molecular formula C28H42ClN B5034843 (4-tert-butylcyclohexyl){1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine](/img/structure/B5034843.png)
(4-tert-butylcyclohexyl){1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-tert-butylcyclohexyl){1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine, also known as A-967079, is a selective and potent antagonist of the transient receptor potential V1 (TRPV1) ion channel. TRPV1 channels are widely distributed in the peripheral and central nervous system and are involved in the perception of pain, temperature, and inflammation. A-967079 has been extensively studied for its potential therapeutic applications in pain management and other related conditions.
作用機序
(4-tert-butylcyclohexyl){1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine selectively blocks TRPV1 channels by binding to a specific site on the channel. TRPV1 channels are activated by various stimuli such as heat, capsaicin, and acid, and their activation leads to the influx of calcium ions into the cell, which triggers the release of neurotransmitters and the sensation of pain. (4-tert-butylcyclohexyl){1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine blocks the influx of calcium ions by binding to a site on the channel, which prevents its activation.
Biochemical and Physiological Effects
(4-tert-butylcyclohexyl){1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine has been shown to reduce pain in several animal models of pain. It has also been shown to reduce inflammation and itch in animal models. (4-tert-butylcyclohexyl){1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine has been found to be well-tolerated and has shown minimal side effects in animal studies.
実験室実験の利点と制限
(4-tert-butylcyclohexyl){1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine is a selective and potent antagonist of TRPV1 channels, which makes it a valuable tool for studying the role of these channels in pain and other related conditions. However, its selectivity for TRPV1 channels may limit its use in studying other ion channels that are involved in pain and inflammation.
将来の方向性
Several future directions for the research on (4-tert-butylcyclohexyl){1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine can be identified. One direction is to study the potential use of (4-tert-butylcyclohexyl){1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine in the treatment of chronic pain conditions such as neuropathic pain and cancer pain. Another direction is to study the potential use of (4-tert-butylcyclohexyl){1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine in combination with other drugs for the treatment of pain and other related conditions. Further research is also needed to understand the long-term effects of (4-tert-butylcyclohexyl){1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine and its potential for drug development.
合成法
The synthesis of (4-tert-butylcyclohexyl){1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine involves several steps. The starting material is 4-tert-butylcyclohexanone, which is reacted with 4-chlorobenzylamine in the presence of sodium hydride to yield the intermediate product. The intermediate is then reacted with 1-adamantylmethylamine in the presence of sodium borohydride to give the final product, (4-tert-butylcyclohexyl){1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine. The synthesis of (4-tert-butylcyclohexyl){1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine has been described in detail in several scientific publications.
科学的研究の応用
(4-tert-butylcyclohexyl){1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine has been extensively studied for its potential therapeutic applications in pain management. TRPV1 channels are involved in the transmission of pain signals, and their activation leads to the sensation of pain. (4-tert-butylcyclohexyl){1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine selectively blocks TRPV1 channels and has been shown to reduce pain in several animal models of pain. (4-tert-butylcyclohexyl){1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine has also been studied for its potential use in the treatment of other conditions such as itch, inflammation, and cancer.
特性
IUPAC Name |
4-tert-butyl-N-[1-[3-(4-chlorophenyl)-1-adamantyl]ethyl]cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42ClN/c1-19(30-25-11-7-22(8-12-25)26(2,3)4)27-14-20-13-21(15-27)17-28(16-20,18-27)23-5-9-24(29)10-6-23/h5-6,9-10,19-22,25,30H,7-8,11-18H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHXKIIDVBUOIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)(C2)C4=CC=C(C=C4)Cl)NC5CCC(CC5)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5034771.png)

![N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-4-fluorobenzamide](/img/structure/B5034784.png)
![7,7-dimethyl-10-(3-nitrophenyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B5034799.png)
![6-({[4-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5034803.png)

![ethyl 4-(2-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B5034819.png)
![3-chloro-N-cyclopentyl-4-({1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5034827.png)


![methyl 4-[5-({4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}methyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B5034859.png)


